H-Orn(Z)-ome hcl H-Orn(Z)-ome hcl
Brand Name: Vulcanchem
CAS No.: 5874-75-9
VCID: VC21542375
InChI: InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(5)2-6;/h3,6H,2,5H2,1H3;1H/t3-;/m1./s1
SMILES: COC(=O)C(CO)[NH3+].[Cl-]
Molecular Formula: C4H10ClNO3
Molecular Weight: 155.58 g/mol

H-Orn(Z)-ome hcl

CAS No.: 5874-75-9

Cat. No.: VC21542375

Molecular Formula: C4H10ClNO3

Molecular Weight: 155.58 g/mol

* For research use only. Not for human or veterinary use.

H-Orn(Z)-ome hcl - 5874-75-9

CAS No. 5874-75-9
Molecular Formula C4H10ClNO3
Molecular Weight 155.58 g/mol
IUPAC Name [(2R)-3-hydroxy-1-methoxy-1-oxopropan-2-yl]azanium;chloride
Standard InChI InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(5)2-6;/h3,6H,2,5H2,1H3;1H/t3-;/m1./s1
Standard InChI Key NDBQJIBNNUJNHA-AENDTGMFSA-N
Isomeric SMILES COC(=O)[C@@H](CO)[NH3+].[Cl-]
SMILES COC(=O)C(CO)[NH3+].[Cl-]
Canonical SMILES COC(=O)C(CO)[NH3+].[Cl-]

Chemical Identity and Structural Characteristics

H-Orn(Z)-OME HCL is a modified amino acid derivative that incorporates specific protective groups to facilitate controlled peptide synthesis. The compound features a benzyloxycarbonyl (Z or Cbz) protecting group on the delta-amino function of ornithine, while the alpha-carboxyl group is protected as a methyl ester. The alpha-amino group remains free, and the compound exists as a hydrochloride salt.

Molecular Parameters

The fundamental molecular characteristics of H-Orn(Z)-OME HCL provide essential information for its identification and application in research settings. The compound possesses specific structural features that define its chemical behavior and reactivity profile.

ParameterValueSource
Molecular FormulaC₁₄H₂₁ClN₂O₄
Molecular Weight316.78 g/mol
CAS Number5874-75-9
Parent CompoundCID 7018807 ((S)-2-Amino-5-benzyloxycarbonylamino-pentanoic acid methyl ester)

Structural Representation

The compound represents a modified ornithine amino acid with specific protective groups strategically positioned to enable controlled reactions in peptide synthesis. The benzyloxycarbonyl (Z) group protects the delta-amino function, while the carboxyl group is protected as a methyl ester, leaving the alpha-amino group free for coupling reactions. This arrangement allows for selective deprotection and sequential peptide bond formation in synthetic protocols .

Nomenclature and Synonyms

H-Orn(Z)-OME HCL is known by numerous synonyms in scientific literature and commercial catalogs, reflecting variations in naming conventions across different disciplines and regions.

IUPAC and Common Names

The compound's identity can be expressed through various systematic and common naming conventions, each emphasizing different structural aspects or functional characteristics.

SynonymTypeSource
Methyl (2S)-2-amino-5-benzyloxycarbonylaminopentanoate hydrochlorideIUPAC Name
(S)-methyl 2-amino-5-(benzyloxycarbonylamino)pentanoate hydrochlorideIUPAC Variant
L-Ornithine,N5-[(phenylmethoxy)carbonyl]-, methyl ester, monohydrochlorideSemi-systematic Name
N-Delta-Z-L-Ornithine methyl ester hydrochlorideCommon Name
H-Orn(Z)-OMe・HClAbbreviated Form
Ndelta-Benzyloxycarbonyl-L-ornithine methyl ester hydrochlorideDescriptive Name

Registry Identifiers

Various database and registry systems assign unique identifiers to the compound, facilitating its unambiguous identification across different information resources and platforms.

Identifier TypeValueSource
PubChem CID13967650
WikidataQ72516340
MFCD00077027
AKOS025289394

Physical and Chemical Properties

Understanding the physicochemical characteristics of H-Orn(Z)-OME HCL is essential for proper handling, storage, and application in research contexts.

Basic Physical Properties

The compound exhibits specific physical characteristics that influence its behavior in various experimental conditions and protocols.

PropertyValueSource
Physical StateSolid
SolubilitySoluble in DMSO
Storage RecommendationStore at -20°C
QuantityPrice (EUR)SupplierSource
1g55.00 €CymitQuimica
5g115.00 €CymitQuimica

Sample Availability

Some suppliers provide sample solutions for evaluation purposes before larger quantity purchases. GlpBio, for instance, offers sample solutions at 25 μL, 10mM concentration .

Research Applications and Significance

H-Orn(Z)-OME HCL serves as an important building block in peptide synthesis, particularly in the preparation of ornithine-containing peptides with specific modifications. The protection scheme allows for selective deprotection and controlled reaction sequences in peptide assembly.

Application in Peptide Synthesis

The compound represents a strategically protected ornithine derivative that enables selective peptide bond formation while preventing unwanted side reactions. The benzyloxycarbonyl (Z) protection of the delta-amino group prevents its participation in peptide coupling reactions, while the free alpha-amino group can engage in controlled peptide bond formation . This selective protection strategy is fundamental to the stepwise assembly of complex peptides containing ornithine residues.

Solution Preparation Guidelines

For research applications requiring solution preparation, specific guidelines can enhance experimental reproducibility and efficiency:

Desired ConcentrationQuantity of CompoundVolume of Solvent RequiredSource
1 mM1 mg3.1567 mL
1 mM5 mg15.7833 mL
1 mM10 mg31.5667 mL

Related Compounds and Structural Analogs

Understanding the relationship between H-Orn(Z)-OME HCL and structurally related compounds provides valuable context for its chemical behavior and potential applications.

Structural Relationship to H-Orn(Z)-OH

H-Orn(Z)-OH (CAS: 3304-51-6) represents a closely related compound with a free carboxyl group instead of the methyl ester present in H-Orn(Z)-OME HCL . This structural difference impacts the compound's reactivity profile, solubility characteristics, and application in peptide synthesis protocols.

PropertyH-Orn(Z)-OH ValueSource
Molecular FormulaC₁₃H₁₈N₂O₄
Molecular Weight266.293
Density1.234 g/cm³
Boiling Point492.2±45.0 °C at 760 mmHg
Melting Point>220°C

Functional Significance of Structural Variations

The structural differences between H-Orn(Z)-OME HCL and related compounds such as H-Orn(Z)-OH significantly impact their chemical reactivity and application profiles. The methyl ester protection in H-Orn(Z)-OME HCL provides distinct advantages in specific synthetic contexts, particularly when C-terminal modifications are required in subsequent synthesis steps.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator